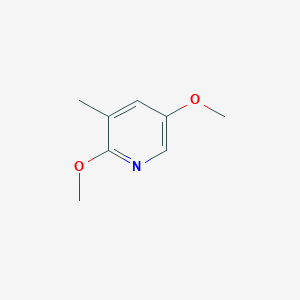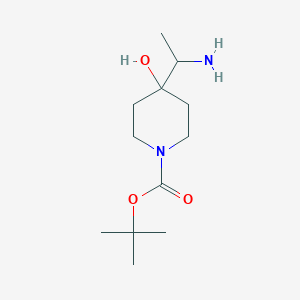![molecular formula C10H7ClN2O2 B3231902 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride CAS No. 1330765-00-8](/img/structure/B3231902.png)
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride
概要
説明
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride is a chemical compound belonging to the pyrido[1,2-a]pyrimidine class. This compound is characterized by its molecular structure, which includes a pyridopyrimidine core with a methyl group at the 7th position and a carbonyl chloride group at the 3rd position. It is a versatile compound with applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common synthetic route includes the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity. Safety measures are strictly followed to handle the reactive carbonyl chloride group, which can be hazardous.
化学反応の分析
Types of Reactions: 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or alcohols, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups. These products can be further utilized in different applications, depending on their chemical properties.
科学的研究の応用
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride is compared with other similar compounds, such as:
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride: : Lacks the methyl group at the 7th position.
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: : Has a carboxylic acid group instead of a carbonyl chloride group.
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl hydrazide: : Contains a hydrazide group instead of a carbonyl chloride group.
These compounds differ in their functional groups and chemical properties, which can lead to variations in their reactivity and applications.
特性
IUPAC Name |
7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-8-12-4-7(9(11)14)10(15)13(8)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDFZFOFURYOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3231885.png)
![tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3231890.png)
![tert-Butyl 10-oxo-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B3231894.png)
![3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-](/img/structure/B3231901.png)





